molecular formula C25H20N4O4 B1360077 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)- CAS No. 6535-47-3

2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-

Cat. No.: B1360077
CAS No.: 6535-47-3
M. Wt: 440.4 g/mol
InChI Key: ZULWYEUQOYBFOW-UHFFFAOYSA-N
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Description

This compound is a complex chemical with the molecular formula C25H20N4O4 . It’s often used in various scientific research areas due to its unique properties and applications.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C25H20N4O4/c1-15-7-3-6-10-21(15)26-25(31)20-13-17-8-4-5-9-19(17)23(24(20)30)28-27-22-14-18(29(32)33)12-11-16(22)2/h3-14,30H,1-2H3,(H,26,31) . This represents the unique structure of the molecule.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 440.4 g/mol . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Antibacterial and Herbicidal Activity

  • A study explored the antibacterial and herbicidal activity of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, including 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide, showing significant activity against Staphylococcus strains and mycobacterial species. The compounds also inhibited photosynthetic electron transport in spinach chloroplasts. This indicates potential applications in agricultural and medical fields (Kos et al., 2013).

Photophysical Characterization for Organic Light Emitting Diodes

  • Research on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including 2-hydroxynaphthaldehyde derivatives, was conducted for applications in organic light-emitting diodes (OLEDs). This suggests its utility in the development of advanced electronic and photonic devices (García-López et al., 2014).

Electrochemical Behavior in Industrial Applications

  • A study investigated the electroreduction of azonaphthol derivatives, including 1-(4-nitrophenyl)-azo-2-naphthol, in various media. These findings are relevant for industrial applications, particularly in the development of electrochemical sensors or processes (Jayadevappa et al., 2006).

Antiproliferative and Pro-Apoptotic Effects in Cancer Research

  • Novel nitro-substituted hydroxynaphthanilides demonstrated antiproliferative and pro-apoptotic effects on cancer cell lines, providing a basis for developing new anticancer agents. These compounds showed selective activity against certain cancer cells without affecting non-tumor cells (Kauerová et al., 2016).

Synthesis of Polyamides for Material Science

  • The synthesis of aromatic polyamides derived from bis(aminophenoxy)napthalene and aromatic dicarboxylic acids, including applications in creating transparent, flexible, and tough films, suggests usage in material science and engineering (Yang & Chen, 1992).

Antifungal Activity and Molecular Modeling in Pharmaceutical Research

  • Research on hydroxynaphthoquinones, such as lawsone derivatives, showed significant antifungal activity against yeast strains. These compounds have potential as leading structures against human fungal infections, indicating their importance in pharmaceutical research (Filho et al., 2016).

Properties

IUPAC Name

3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-11-12-21(22(13-15)29(32)33)27-28-23-18-9-5-4-8-17(18)14-19(24(23)30)25(31)26-20-10-6-3-7-16(20)2/h3-14,30H,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULWYEUQOYBFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064404
Record name 3-Hydroxy-4-((4-methyl-2-nitrophenyl)azo)-N-(o-tolyl)naphthalene-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6535-47-3
Record name 3-Hydroxy-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6535-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-(2-(4-methyl-2-nitrophenyl)diazenyl)-N-(2-methylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-
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Record name 3-Hydroxy-4-((4-methyl-2-nitrophenyl)azo)-N-(o-tolyl)naphthalene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(o-tolyl)naphthalene-2-carboxamide
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